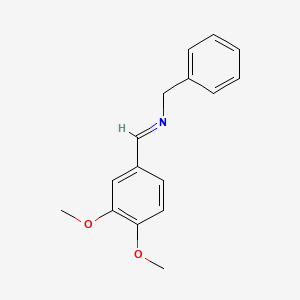

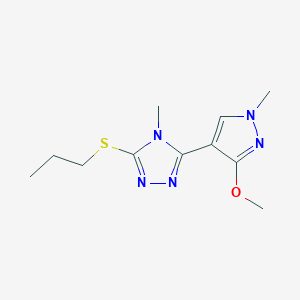

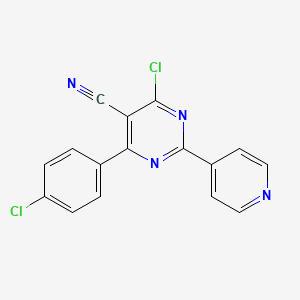

3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione

Übersicht

Beschreibung

3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

- Compounds related to 3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione, specifically diketopiperazine derivatives, have shown modest antiviral activity against influenza A (H1N1) virus (Wang et al., 2013).

Antitumor and Anticancer Properties

- Bisdiketopiperazines, a class closely related to the compound , exhibit antitumor activity against various cancer types including lung carcinoma, leukemia, and breast cancer (Mancilla et al., 2002).

- Piperazine derivatives have been tested for their ability to inhibit the proliferation of K562 cell lines, indicating potential use in leukemia treatment (Saab et al., 2013).

Herbicidal Activity

- Novel 1-phenyl-piperazine-2,6-diones, chemically related to the compound of interest, have shown significant herbicidal activity (Li et al., 2005).

Synthesis of Polyamides

- Piperazine derivatives have been used in the synthesis of polyamides with molecular weights ranging from 2000–6000, indicating their utility in polymer chemistry (Hattori & Kinoshita, 1979).

Luminescent Properties and Photo-induced Electron Transfer

- Piperazine-substituted naphthalimide compounds show distinct luminescent properties and can be used as pH probes, indicating potential applications in sensing technologies (Gan et al., 2003).

Antimicrobial Activity

- Piperazine-linked derivatives of purine have been synthesized as potent inhibitors of Mycobacterium tuberculosis, suggesting applications in treating tuberculosis (Konduri et al., 2020).

Anticonvulsant Activity

- Substituted pyrrolidine-2,5-dione derivatives, structurally related to the compound, have shown potential as anticonvulsant agents, suggesting applications in treating epilepsy (Rybka et al., 2017).

Antiasthmatic Properties

- Certain derivatives have been developed for antiasthmatic activity, demonstrating vasodilatory effects which could be beneficial in asthma treatment (Bhatia et al., 2016).

Eigenschaften

IUPAC Name |

3-methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2/c1-3-6-19-9-10(17(2)13(21)16-11(9)20)15-12(19)18-7-4-14-5-8-18/h3,14H,1,4-8H2,2H3,(H,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCRPHAIKDDHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B2375517.png)

![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![2-Cyclopentylsulfanyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2375521.png)

![4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B2375523.png)

![4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2375526.png)

![N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2375529.png)